molecular formula C9H8Cl2N2O3 B3039075 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide CAS No. 956576-42-4

2-chloro-N-(4-chloro-3-nitrophenyl)propanamide

Cat. No.: B3039075
CAS No.: 956576-42-4
M. Wt: 263.07 g/mol
InChI Key: FOPBVFOFCVMMDI-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 956576-42-4) is a chlorinated nitroaromatic propanamide with the molecular formula C₉H₈Cl₂N₂O₃ and a molecular weight of 263.07 g/mol . Key features include:

  • Substituents: A 4-chloro-3-nitrophenyl group attached to a propanamide backbone with a chlorine atom at the α-position.
  • Physicochemical Properties: XLogP3 of 2.5, hydrogen bond donor/acceptor counts of 1 and 3, and a polar surface area of 74.9 Ų .
  • Applications: Used as an intermediate in organic synthesis and pharmaceutical research, particularly for constructing complex heterocycles or bioactive molecules .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPBVFOFCVMMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248265
Record name 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-42-4
Record name 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-chloro-3-nitrophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The bioactivity and physicochemical properties of propanamide derivatives are highly influenced by the electronic and steric effects of substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Key Properties of 2-Chloro-N-(4-Chloro-3-Nitrophenyl)Propanamide and Analogs
Compound Name Molecular Formula Substituents MW (g/mol) XLogP3 Hydrogen Bond Capacity Notable Applications
Target Compound C₉H₈Cl₂N₂O₃ 4-Cl, 3-NO₂ 263.07 2.5 1 donor, 3 acceptors Organic synthesis intermediate
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) C₁₀H₁₁ClNO 4-CH₃ 196.65 N/A 1 donor, 1 acceptor Pharmaceutical intermediate
2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide C₉H₈Cl₂N₂O₃ 2-Cl, 5-NO₂ 263.07 N/A 1 donor, 3 acceptors Positional isomer studies
3-Chloro-N-(4-sulfamoylphenyl)propanamide C₉H₁₀ClN₂O₃S 4-SO₂NH₂ 270.71 N/A 2 donors, 4 acceptors Sulfonamide drug analog
2-Chloro-N-(4-cyanophenyl)propanamide C₁₀H₉ClN₂O 4-CN 208.64 N/A 1 donor, 2 acceptors Electron-withdrawing group studies
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The target compound's 3-nitro and 4-chloro substituents enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., in heterocycle synthesis) . In contrast, 4-methyl (CNMP) and 4-cyano analogs exhibit reduced polarity, affecting solubility and logP .

Positional Isomerism :

  • The 2-chloro-5-nitro isomer (Table 1, Row 3) has distinct reactivity due to altered electronic effects. For example, the nitro group at the meta position (target) vs. para (isomer) influences resonance stabilization and regioselectivity in further reactions .

Hydrogen Bonding and Crystallinity: The 3-nitro group in the target compound participates in strong intermolecular interactions, as seen in related nitroaromatic crystal structures (e.g., N—H⋯O hydrogen bonds) . Analogs with sulfamoyl groups (e.g., 3-Chloro-N-(4-sulfamoylphenyl)propanamide) form more extensive hydrogen-bonded networks due to additional donor/acceptor sites .

Physicochemical Property Trends

  • Lipophilicity: The target compound’s XLogP3 (2.5) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogs with cyano or sulfamoyl groups may exhibit higher polarity, reducing logP .
  • Thermal Stability : Nitro groups can lower thermal stability compared to halogen or alkyl substituents, impacting storage and processing .

Biological Activity

2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS No. 956576-42-4) is an organic compound characterized by its unique molecular structure, which includes both chloro and nitro functional groups attached to an aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities.

  • Molecular Formula : C9H8Cl2N2O3
  • Molecular Weight : 247.08 g/mol
  • Structure : The compound features a propanamide backbone with a chloro group at the second position and a 4-chloro-3-nitrophenyl group at the nitrogen site.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that it may undergo degradation via the 1,2,4-benzenetriol pathway in certain bacterial strains, such as Cupriavidus sp. CNP-8 . The stability and efficacy of the compound can be influenced by environmental factors like pH and temperature, which affect its interaction with biological targets .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. Notably:

  • Activity Against Bacteria : The compound has shown effectiveness against Klebsiella pneumoniae, with some studies suggesting that the chlorine atom enhances its stability and interaction with bacterial enzymes, leading to cell lysis .
  • Synergistic Effects : Research indicates potential synergistic effects when combined with existing antibiotics, which may lower the required dosages for treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5) . The presence of specific substituents in its structure appears crucial for enhancing its anticancer activity.

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 10 µg/mL.
  • Anticancer Activity Assessment :
    • A study published in a peer-reviewed journal assessed the compound's effects on various cancer cell lines. The results indicated that the compound exhibited a mean GI50 value of approximately 1.57 µM against leukemia cells, suggesting potent anticancer properties .

Comparative Analysis Table

Biological ActivityMIC (µg/mL)Cell Line TestedReference
Antibacterial10Klebsiella pneumoniae
Anticancer1.57MOLT-4 (Leukemia)
Anticancer13.3SW-620 (Colon Cancer)

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide in a laboratory setting?

  • Methodological Answer : A typical synthesis involves reacting 4-chloro-3-nitroaniline with 2-chloropropanoyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. The reaction is catalyzed by a base like triethylamine to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Intermediate characterization by TLC and final product validation using 1H^1 \text{H}/13C^{13} \text{C} NMR and IR spectroscopy is critical to confirm purity and structure .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H} NMR identifies protons on aromatic and aliphatic groups, while 13C^{13} \text{C} NMR confirms carbonyl (C=O) and nitrophenyl group positions.
  • IR Spectroscopy : Peaks near 1680–1700 cm1^{-1} confirm the amide C=O stretch, and nitro group vibrations appear at 1520–1350 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks and fragmentation patterns.
    Cross-referencing with literature data (e.g., similar propanamide derivatives) ensures accuracy .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles.
  • Waste Management : Segregate halogenated/nitro-containing waste and dispose via licensed hazardous waste facilities.
  • Emergency Protocols : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. These protocols align with handling chlorinated nitroaromatics .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data obtained for this compound?

  • Methodological Answer :
  • Refinement Software : Use SHELXL or OLEX2 to resolve ambiguities in electron density maps. Adjust parameters like thermal displacement (B-factors) and occupancy rates for disordered atoms.
  • Validation Tools : Check for consistency using the IUCr's checkCIF tool to identify outliers in bond lengths/angles.
  • Comparative Analysis : Cross-validate with similar structures (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide ) to identify systematic errors in data collection (e.g., twinning or absorption effects).

Q. What strategies are effective in analyzing hydrogen bonding networks in its crystal structure?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs) and identify supramolecular synthons. For example, N–H⋯O interactions between amide groups often form chains or rings .
  • Software Tools : Mercury (CCDC) or CrystalExplorer visualize intermolecular interactions. Calculate interaction energies using Hirshfeld surface analysis to quantify contributions from H-bonding vs. van der Waals forces .

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • NBO Analysis : Evaluate hyperconjugative interactions (e.g., resonance stabilization of the nitro group) to explain stability trends.
  • MD Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to assess aggregation behavior or degradation pathways .

Q. What experimental approaches resolve conflicting data from different spectroscopic methods?

  • Methodological Answer :
  • Multi-Technique Validation : For conflicting NMR/XRD data (e.g., unexpected torsion angles), use single-crystal XRD to resolve 3D conformation and compare with solution-state NMR NOE experiments.
  • Dynamic NMR : Probe rotational barriers in amide bonds via variable-temperature 1H^1 \text{H} NMR to detect conformational flexibility.
  • Elemental Analysis : Confirm stoichiometry to rule out impurities affecting spectroscopic results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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